Naftypramide

Description

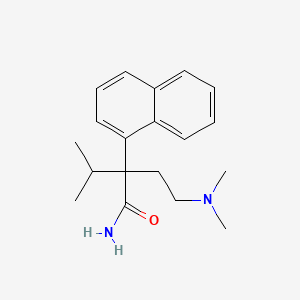

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-14(2)19(18(20)22,12-13-21(3)4)17-11-7-9-15-8-5-6-10-16(15)17/h5-11,14H,12-13H2,1-4H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVRXJPEIBBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862682 | |

| Record name | Naftypramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-95-9 | |

| Record name | α-[2-(Dimethylamino)ethyl]-α-(1-methylethyl)-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftypramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftypramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTYPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A7HW5472J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Naftypramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftypramide, also known as Naftopidil, is a selective alpha-1 adrenergic receptor antagonist.[1][2][3] It is primarily utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][4] Its mechanism of action extends beyond simple alpha-1 blockade, exhibiting a multi-faceted pharmacological profile that includes interactions with serotonin receptors and downstream effects on cellular signaling cascades such as the Rho-kinase pathway. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

This compound's principal mechanism of action is the competitive antagonism of alpha-1 adrenergic receptors.[5] These receptors are densely located in the smooth muscle of the prostate, bladder neck, and urethra.[4] By blocking these receptors, this compound inhibits the contractile effects of norepinephrine, leading to smooth muscle relaxation and a reduction in urinary outflow resistance.[4][5] This alleviates the symptoms of BPH, such as urinary hesitancy, weak stream, and incomplete bladder emptying.[3][4]

This compound exhibits a notable selectivity for the alpha-1D adrenergic receptor subtype over the alpha-1A and alpha-1B subtypes.[2][6] The alpha-1D subtype is predominantly expressed in the bladder detrusor muscle and the spinal cord, which may contribute to its efficacy in improving storage symptoms of BPH, like urinary frequency and nocturia.[6][7]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for alpha-1 adrenergic receptors has been quantified in various studies. The following table summarizes the key binding constants.

| Target Receptor | Radioligand | Tissue/Cell Line | Binding Constant (Ki) | Reference |

| Alpha-1 Adrenergic Receptor | [3H]prazosin | Human Prostatic Membranes | 11.6 nM | [2] |

| Alpha-1 Adrenoceptors | - | - | IC50: 235 nmol/l | [8] |

Secondary Mechanisms of Action

Beyond its primary alpha-1 adrenergic antagonism, this compound displays other pharmacological activities that contribute to its overall therapeutic profile.

5-HT1A Receptor Agonism

This compound has been shown to possess agonistic properties at the 5-HT1A serotonin receptor.[8] The IC50 value for 5-HT1A receptors is in a similar concentration range to that for alpha-1 adrenoceptors, suggesting this interaction is pharmacologically relevant.[8] The 5-HT1A receptor is implicated in the central regulation of blood pressure and mood. The partial agonism of this compound at these receptors may contribute to its overall hemodynamic effects.[8]

Quantitative Data: 5-HT1A Receptor Interaction

| Target Receptor | Binding Constant (IC50) | Reference |

| 5-HT1A Receptors | 108 nmol/l | [8] |

Inhibition of Rho-Kinase Signaling Pathway

The alpha-1 adrenergic receptor is coupled to the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC). PLC subsequently leads to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC) and the RhoA/Rho-kinase signaling pathway, which are crucial for smooth muscle contraction. By blocking the alpha-1 adrenergic receptor, this compound indirectly inhibits the downstream RhoA/Rho-kinase pathway. This inhibition further contributes to the relaxation of smooth muscle in the lower urinary tract.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and the inhibitory effect of this compound.

Caption: 5-HT1A Receptor Signaling Pathway and the agonistic effect of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.

Materials:

-

Human prostatic membranes

-

[3H]prazosin (radioligand)

-

This compound solutions of varying concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a suspension of human prostatic membranes in binding buffer.

-

In a 96-well plate, add the membrane suspension to each well.

-

Add varying concentrations of this compound to the wells.

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a known alpha-1 antagonist (e.g., phentolamine).

-

Add a fixed concentration of [3H]prazosin to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]prazosin binding) and calculate the Ki value using the Cheng-Prusoff equation.

Norepinephrine-Induced Contraction Assay

Objective: To assess the functional antagonist activity of this compound on alpha-1 adrenergic receptor-mediated smooth muscle contraction.

Materials:

-

Isolated tissue strips (e.g., rat aorta or prostate)

-

Organ bath system with physiological salt solution (PSS), aerated with 95% O2 / 5% CO2 and maintained at 37°C

-

Norepinephrine solutions

-

This compound solutions

-

Isometric force transducer and data acquisition system

Procedure:

-

Mount the isolated tissue strips in the organ baths containing PSS.

-

Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Induce a stable contraction by adding a submaximal concentration of norepinephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

-

In a separate set of experiments, pre-incubate the tissues with different concentrations of this compound for a specified time (e.g., 30 minutes) before constructing a cumulative concentration-response curve for norepinephrine.

-

Analyze the data to determine the potency of this compound as an antagonist, often expressed as a pA2 value.

RhoA Activation Pull-Down Assay

Objective: To indirectly assess the effect of this compound on the activation of the downstream effector RhoA.

Materials:

-

Prostate smooth muscle cells

-

Cell lysis buffer

-

Norepinephrine

-

This compound

-

Rhotekin-RBD beads (binds to active, GTP-bound RhoA)

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture prostate smooth muscle cells to near confluence.

-

Treat the cells with this compound or vehicle for a specified time.

-

Stimulate the cells with norepinephrine for a short period to activate RhoA.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with Rhotekin-RBD beads to pull down active RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.

-

Quantify the band intensities to determine the relative levels of RhoA activation in the different treatment groups.

Caption: General workflow for key experimental protocols.

Conclusion

This compound exerts its therapeutic effects through a primary mechanism of selective alpha-1D/1A adrenergic receptor antagonism, leading to smooth muscle relaxation in the lower urinary tract. Its pharmacological profile is further nuanced by its agonistic activity at 5-HT1A receptors and its indirect inhibition of the downstream Rho-kinase signaling pathway. This multi-target engagement likely contributes to its clinical efficacy in treating both voiding and storage symptoms of benign prostatic hyperplasia. Further research into the intricate interplay of these mechanisms will continue to refine our understanding of this compound's therapeutic actions and may open avenues for new clinical applications.

References

- 1. Naftopidil | নাফটোপিডিল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naftopidil: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. What is Naftopidil used for? [synapse.patsnap.com]

- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 6. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1A-agonistic properties of naftopidil, a novel antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Naftypramide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and proposed mechanism of action of Naftypramide. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to this compound

This compound, systematically named α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide, is classified as a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID). Its chemical formula is C₁₉H₂₆N₂O with a molecular weight of 298.42 g/mol . The presence of a naphthalene moiety, a chiral center, and an amide functional group suggests a range of potential synthetic and analytical challenges and opportunities. This guide will explore a plausible synthetic route, comprehensive characterization methods, and the likely signaling pathway based on its classification as an NSAID.

Synthesis of this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the amide bond, leading back to a carboxylic acid and ammonia. The α-substituted naphthaleneacetic acid can be further disconnected to reveal naphthaleneacetonitrile as a key intermediate.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

This proposed synthesis involves three main stages: synthesis of the naphthaleneacetonitrile intermediate, sequential α-alkylation, and subsequent hydrolysis to the final amide product.

Step 1: Synthesis of 1-Naphthaleneacetonitrile

-

Reaction Setup: To a solution of sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), add 1-(chloromethyl)naphthalene dropwise at room temperature.

-

Reaction Conditions: Stir the mixture at 60°C for 4 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Sequential α-Alkylation of 1-Naphthaleneacetonitrile

-

First Alkylation (Isopropyl Group):

-

To a solution of 1-naphthaleneacetonitrile in anhydrous tetrahydrofuran (THF) at -78°C, add a strong base such as lithium diisopropylamide (LDA) dropwise.

-

After stirring for 30 minutes, add 2-iodopropane and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated.

-

-

Second Alkylation (Dimethylaminoethyl Group):

-

The product from the first alkylation is subjected to a second alkylation under similar conditions, using 2-(dimethylamino)ethyl chloride as the alkylating agent.

-

The resulting α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is purified by column chromatography.

-

Step 3: Hydrolysis of the Nitrile to this compound

-

Reaction Conditions: The purified disubstituted nitrile is subjected to partial hydrolysis. This can be achieved using hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system like ethanol and water, with careful temperature control to avoid complete hydrolysis to the carboxylic acid[1]. Alternatively, controlled acidic hydrolysis can also be employed[2][3][4].

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an appropriate organic solvent. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following are the expected results from various analytical techniques.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | m | 1H | Aromatic H (peri-proton) |

| ~ 7.3 - 7.6 | m | 6H | Aromatic H |

| ~ 2.5 - 2.8 | m | 1H | CH (isopropyl) |

| ~ 2.2 - 2.4 | t | 2H | CH₂-N |

| ~ 2.1 | s | 6H | N(CH₃)₂ |

| ~ 1.8 - 2.0 | m | 2H | CH₂-Cα |

| ~ 0.9 - 1.1 | d | 6H | CH(CH₃)₂ |

| ~ 5.5 - 7.0 | br s | 2H | CONH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 175 - 180 | C=O (amide) |

| ~ 134 - 138 | Aromatic C (quaternary) |

| ~ 125 - 130 | Aromatic CH |

| ~ 60 | Cα |

| ~ 55 - 60 | CH₂-N |

| ~ 45 | N(CH₃)₂ |

| ~ 35 | CH₂-Cα |

| ~ 30 | CH (isopropyl) |

| ~ 15 - 20 | CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, ~3180 | Medium, sharp | N-H stretch (primary amide)[5][6][7][8] |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2960 | Strong | Aliphatic C-H stretch |

| ~ 1650 | Strong | C=O stretch (Amide I band)[5][8][9] |

| ~ 1620 | Medium | N-H bend (Amide II band)[5][8] |

| ~ 1590, 1450 | Medium | Aromatic C=C stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 298 | [M]⁺ (Molecular Ion) |

| 254 | [M - CONH₂]⁺ |

| 226 | [M - CH₂CH₂N(CH₃)₂]⁺ |

| 183 | [Naphthyl-CH-C(CH₃)₂]⁺ |

| 155 | [Naphthyl-CH₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Fragmentation patterns of amides can include α-cleavage and McLafferty rearrangements, though the latter is less likely for this compound due to the lack of a γ-hydrogen on the acyl chain. The primary fragmentation is expected to be cleavage of the bonds adjacent to the quaternary α-carbon and the amide bond[10][11][12][13][14].

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition. Fragmentation patterns will be analyzed using tandem mass spectrometry (MS/MS).

-

Melting Point: The melting point of the purified solid will be determined using a standard melting point apparatus.

-

Elemental Analysis: Combustion analysis will be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

Signaling Pathways of this compound

As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is expected to be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[15][16][17]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[18][19][20][21][22][23][24][25][26][27].

The Cyclooxygenase Pathway

The inhibition of COX enzymes by this compound would lead to a reduction in the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Mechanism of Action Studies

To confirm the proposed mechanism of action, the following experimental workflow can be employed.

Caption: Experimental workflow for MOA studies.

Conclusion

This technical guide has provided a comprehensive overview of the proposed synthesis and detailed characterization of this compound. The outlined synthetic pathway offers a viable route for its preparation, and the predicted analytical data serves as a benchmark for its characterization. Furthermore, the elucidation of its likely mechanism of action through the inhibition of the cyclooxygenase pathway provides a solid foundation for further pharmacological investigation. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. byjus.com [byjus.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum: Amides [quimicaorganica.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. spectroscopy - Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prostaglandin - Wikipedia [en.wikipedia.org]

- 21. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cyclooxygenase - Wikipedia [en.wikipedia.org]

The Enigmatic History of Naftypramide: A Search for a Lost Discovery

For researchers, scientists, and drug development professionals, the journey from a compound's discovery to its clinical application is a meticulously documented process. However, in the vast landscape of chemical and pharmaceutical research, some compounds remain shrouded in obscurity. Naftypramide, a substance identified as a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic, appears to be one such enigma. Despite targeted searches across scientific databases, patent repositories, and chemical literature, detailed information regarding its discovery, historical development, synthesis, and mechanism of action remains elusive.

Chemical Identity of this compound

While the history of its development is unclear, the fundamental chemical identity of this compound has been established.

Table 1: Chemical and Structural Information for this compound

| Property | Value |

| IUPAC Name | α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide |

| Synonyms | DA-992, this compound |

| Molecular Formula | C₁₉H₂₆N₂O |

| Molecular Weight | 298.42 g/mol |

| Chemical Class | Naphthaleneacetamide derivative |

| Therapeutic Class | Nonsteroidal Anti-inflammatory Drug (NSAID), Analgesic, Antipyretic |

The Uncharted Territory of this compound's Origins and Mechanism

Extensive searches for the seminal discovery paper, patents detailing its synthesis, or any preclinical and clinical trial data for this compound have proven unsuccessful. Scientific literature on related analgesic naphthalene and acetamide derivatives exists, but these documents do not specifically mention or allude to this compound or DA-992. This lack of information prevents a detailed exposition of its:

-

Discovery: The individual or research group responsible for its initial synthesis and identification of its therapeutic potential is unknown.

-

Historical Development: The timeline of its progression through preclinical and any potential clinical phases of research cannot be constructed.

-

Synthesis: While the structure is known, specific, validated experimental protocols for its synthesis are not documented in accessible literature. A logical, though speculative, synthetic pathway can be conceptualized based on its structure.

Caption: A speculative, generalized workflow for the synthesis of this compound.

-

Mechanism of Action: As an NSAID, it is presumed to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. However, without experimental data, its selectivity for COX-1 versus COX-2 and any other potential biological targets remain unknown.

Caption: The general signaling pathway for NSAIDs, the presumed mechanism for this compound.

Conclusion

The case of this compound highlights a significant challenge in scientific and historical research: not all discoveries are equally documented or accessible. The reasons for this information gap can only be speculated upon – it may be a compound that was synthesized and screened but did not proceed further in the drug development pipeline, research that was conducted by private entities and never published, or documentation that exists only in non-digitized, archaic formats.

For the scientific community, the story of this compound is a reminder of the potential for undiscovered or under-documented knowledge within the annals of chemical research. Until primary literature or patent filings detailing its discovery and development emerge, this compound will remain a chemical entity with a name and a structure, but without a history. This technical guide, therefore, stands as a testament to the current limits of available information on this particular compound. Further investigation would require access to specialized, private, or historical chemical archives that are beyond the scope of publicly available search methodologies.

In Vitro Profile of Naftypramide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the in vitro studies of Naftypramide. It summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways.

This compound, an established α1-adrenoceptor antagonist, has demonstrated significant potential beyond its primary indication for benign prostatic hyperplasia. In vitro research has uncovered its anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting a multifaceted mechanism of action that extends beyond simple adrenoceptor blockade. This guide synthesizes the available in vitro data to provide a comprehensive resource for further investigation.

Core Pharmacological Actions: Anti-proliferative and Pro-apoptotic Effects

In vitro studies have consistently demonstrated this compound's ability to inhibit the growth of cancer cells, particularly in prostate and bladder cancer models. This anti-proliferative effect is primarily attributed to the induction of G1 phase cell cycle arrest. Furthermore, in bladder cancer cells, this compound has been shown to induce programmed cell death, or apoptosis.

Quantitative Analysis of Anti-proliferative Activity

The potency of this compound's anti-proliferative effects has been quantified through the determination of half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer (androgen-sensitive) | Not Specified | 22.2 ± 4.0 | [1] |

| PC-3 | Prostate Cancer (androgen-insensitive) | Not Specified | 33.2 ± 1.1 | [1] |

| KK-47 | Bladder Cancer | 24 hours | 41.3 | [2] |

| 48 hours | 40.4 | [2] | ||

| 72 hours | 32.5 | [2] | ||

| 5637 | Bladder Cancer | 24 hours | 42.7 | [2] |

| 48 hours | 37.2 | [2] | ||

| 72 hours | 18.0 | [2] | ||

| T-24 | Bladder Cancer | 24 hours | 39.6 | [2] |

| 48 hours | 31.1 | [2] | ||

| 72 hours | 20.3 | [2] |

Additionally, this compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway by blocking the phosphorylation of Smad2, with a half-maximal inhibitory concentration of 1.1 µmol/L[3][4].

Mechanism of Action: Signaling Pathways

The anti-cancer effects of this compound are mediated through distinct signaling pathways, primarily involving cell cycle regulation and apoptosis.

G1 Cell Cycle Arrest in Prostate Cancer

In both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells, this compound induces a G1 phase arrest in the cell cycle[1][5][6]. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs), specifically p21cip1 and p27kip1[1]. These proteins halt the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation. This effect has also been observed in prostate stromal cells (PrSC)[5][6].

References

- 1. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 3. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Naftypramide: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftypramide, a phenylpiperazine derivative, is a pharmacologically active compound with a dual mechanism of action, functioning as both an alpha-1 adrenergic receptor antagonist and a 5-HT1A receptor agonist. Initially developed as an antihypertensive agent, its therapeutic potential has been explored in other areas, notably for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical animal models and human subjects. These studies have elucidated its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution

Following oral administration, this compound is absorbed from the gastrointestinal tract. In rats, the time to reach maximum plasma concentration (Tp) ranges from 0.42 to 0.90 hours.[1] Human studies with a single 50 mg oral dose after food showed a mean Tmax of 2.20 ± 1.04 hours.[2]

This compound exhibits extensive tissue distribution. In rats, following a single oral dose of 20 mg/kg, the highest concentrations were found in the intestine, liver, and lung at 15 minutes post-administration, with the utero-ovarian tissue showing the highest concentration at 6 hours.[1] The drug is highly bound to plasma proteins, with a binding rate of 82% to 97% in rats.[1]

Metabolism and Excretion

This compound undergoes extensive metabolism, primarily in the liver. In humans, the cytochrome P450 isoenzymes CYP2C9 and CYP2C19 have been identified as the main enzymes responsible for its metabolism.[3] The major metabolic pathways are demethylation and hydroxylation.

The bioavailability of oral this compound in humans is relatively low, suggesting a significant first-pass metabolism. The total excretion of the parent compound in the urine and feces of rats was less than 1% of the administered dose, indicating that it is almost entirely cleared through metabolism.[1] In healthy human volunteers, the recovery of the intact form of this compound in urine was not more than 0.01%.[2]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats and humans.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

| Dose (mg/kg) | T1/2 beta (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| 10 | 7.08 | Dose-dependent | Dose-dependent |

| 20 | 4.78 | Dose-dependent | Dose-dependent |

| 30 | 5.83 | Dose-dependent | Dose-dependent |

Data from a study by Yu D, et al. (1998).[1] Cmax and AUC were reported to be dose-dependent at doses not higher than 20 mg/kg.

Table 2: Stereoselective Pharmacokinetics of this compound Enantiomers in Rats (Intravenous Administration)

| Enantiomer | Pharmacokinetic Parameters |

| (+)-NAF | Similar to (-)-NAF |

| (-)-NAF | Similar to (+)-NAF |

Data from a study by Liu X, et al. (2012).[4]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single 50 mg Oral Dose)

| Parameter | Mean ± SD |

| Tmax (h) | 2.20 ± 1.04 |

| Cmax (ng/mL) | 58.6 ± 24.2 |

| T1/2β (h) | 13.2 ± 5.4 |

| AUC0–∞ (ng·h/mL) | 311.6 ± 54.3 |

| Clt (L/h) | 164.2 ± 26.9 |

Data from a study by T. Gotoh, et al. (2011).[2]

Table 4: Effect of Hepatic Dysfunction on this compound Pharmacokinetics in Humans

| Administration | Parameter | Healthy Subjects (Mean ± SD) | Patients with Hepatic Dysfunction (Mean ± SD) |

| Intravenous | Half-life (h) | 3.3 ± 2.1 | 3.6 ± 3.4 |

| Clearance (mL/min/kg) | 11.0 ± 1.6 | 11.9 ± 4.7 | |

| Oral | Half-life (h) | 5.4 ± 3.2 | 16.6 ± 19.3 |

| Bioavailability (%) | 17 | 75 |

Data from a study on the pharmacokinetics of naftopidil in patients with hepatic dysfunction.

Experimental Protocols

Quantification of this compound in Biological Samples

A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been used for the determination of this compound in rat plasma.[1]

-

Chromatographic System: The analytical column was a stainless steel column packed with 10-micron C18 material.

-

Mobile Phase: A mixture of methanol-acetonitrile-water-0.2 mol/L HAc-0.2 mol/L NaAc (50:45:5:0.9:0.1).

-

Detection: UV detection was performed at 232 nm.

-

Sample Preparation: Biological samples were purified by two extractions with ether.

-

Performance: The lowest detection limit was 5 ng/mL. The precision and accuracy within-day and day-to-day ranged from 3.17% to 10.88%. The mean recoveries were between 79.35% and 95.72%.

Two bioanalytical HPLC methods have been developed for the determination of this compound enantiomers in rat plasma.[4][5]

-

Method 1: Chiral Solid Phases (CSPs) HPLC

-

Column: Chiralpak IA column.

-

Mobile Phase: Methanol-acetonitrile-acetate buffer (pH 5.3; 5 mM) (50:25:25, v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: Fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 340 nm.

-

Quantification Limits: 1.1 ng/mL for (+)-naftypramide and 1.8 ng/mL for (-)-naftypramide.

-

-

Method 2: Pre-column Derivatization HPLC

-

Derivatization Reagent: (+)-diacetyl-L-tartaric anhydride (DATAN).

-

Column: Agilent Hypersil ODS column.

-

Mobile Phase: Methanol-acetonitrile-phosphate buffer (pH 4.1; 20 mM) (40:30:30, v/v/v).

-

Flow Rate: 1 mL/min.

-

Detection: Fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 340 nm.

-

Quantification Limits: 10.6 ng/mL for (+)-naftypramide and 9.6 ng/mL for (-)-naftypramide.

-

Radioligand Binding Assays

The binding affinity of this compound to alpha-1 adrenoceptors was determined using a radioligand binding assay with [3H]prazosin in human prostatic membranes.[6][7]

-

Tissue Preparation: Membranes were prepared from human prostatic tissue.

-

Radioligand: [3H]prazosin.

-

Assay Principle: Competitive binding assay where this compound competes with [3H]prazosin for binding to the alpha-1 adrenoceptors.

-

Data Analysis: The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation. The inhibition of [3H]prazosin binding by this compound was found to be competitive and reversible.[7]

The 5-HT1A agonistic properties of this compound were assessed through radioligand binding assays.[8]

-

Assay Principle: The IC50 value was determined by measuring the concentration of this compound required to inhibit 50% of the specific binding of a suitable radioligand to 5-HT1A receptors.

Pharmacodynamics

This compound's pharmacological effects are primarily mediated through its interaction with alpha-1 adrenergic and 5-HT1A receptors.

Mechanism of Action

This compound is a selective antagonist of alpha-1 adrenoceptors. It exhibits a higher affinity for the alpha-1D subtype compared to the alpha-1A and alpha-1B subtypes.[6][9] This selectivity is thought to contribute to its efficacy in treating LUTS associated with BPH by relaxing the smooth muscle of the prostate and bladder neck.[10]

Table 5: Binding Affinities (Ki) of this compound for Alpha-1 Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) | Relative Affinity |

| alpha-1d | - | ~3-fold higher than alpha-1a |

| alpha-1a | - | - |

| alpha-1b | - | ~17-fold lower than alpha-1d |

| Overall (prostatic membranes) | 11.6 | - |

Data from a study by Takei R, et al. (1999)[6] and Muramatsu I, et al. (1991).[7]

In addition to its alpha-1 adrenoceptor antagonism, this compound possesses 5-HT1A receptor agonistic properties.[8] The IC50 value for 5-HT1A receptors is in a similar concentration range to that for alpha-1 adrenoceptors, suggesting that this mechanism may contribute to its overall pharmacological profile.

Table 6: IC50 Values of this compound

| Receptor | IC50 (nmol/L) |

| alpha 1-adrenoceptors | 235 |

| 5-HT1A receptors | 108 |

Data from a study by Borbe HO, et al. (1991).[8]

Signaling Pathways

The interaction of this compound with its target receptors initiates downstream signaling cascades that produce its therapeutic effects.

Alpha-1 adrenoceptors are Gq-protein coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks these downstream effects.

Alpha-1 Adrenoceptor Signaling Pathway Antagonized by this compound

This compound has also been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway by blocking Smad2 phosphorylation.

5-HT1A receptors are Gi/o-protein coupled receptors. Their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels, leading to neuronal hyperpolarization.

5-HT1A Receptor Signaling Pathway Activated by this compound

Clinical Studies

Clinical trials have been conducted to evaluate the efficacy and safety of this compound, primarily in patients with LUTS associated with BPH. These studies have generally demonstrated that this compound is effective in improving urinary symptoms.

-

NCT01922375: A clinical trial to evaluate the efficacy and safety of this compound in male patients with LUTS associated with BPH.[11][12][13]

-

NCT01203371: A study to compare the efficacy and safety of this compound versus tamsulosin in patients with LUTS.[14]

Experimental Workflows

Preclinical Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study in rats involves the following steps:

Preclinical Pharmacokinetic Study Workflow

Conclusion

This compound is a dual-acting compound with a well-characterized pharmacokinetic and pharmacodynamic profile. Its antagonism of alpha-1 adrenoceptors, with a preference for the alpha-1D subtype, and its agonism of 5-HT1A receptors contribute to its therapeutic effects. The extensive metabolism and significant first-pass effect are key considerations in its clinical use. This technical guide provides a comprehensive resource for researchers and drug development professionals working with or interested in this compound, summarizing the current state of knowledge and providing detailed methodological insights. Further research into the specific downstream signaling events and the clinical implications of its dual mechanism of action will continue to refine our understanding of this unique pharmacological agent.

References

- 1. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP2C9, CYPC19 and CYP2D6 gene profiles and gene susceptibility to drug response and toxicity in Turkish population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of naftopidil enantiomers in rat plasma using chiral solid phases and pre-column derivatization high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1A-agonistic properties of naftopidil, a novel antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. trial.medpath.com [trial.medpath.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Molecular Footprint of Naftypramide: A Technical Overview of its Biological Interactions

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Naftypramide is a compound that has been classified broadly as a nonsteroidal anti-inflammatory drug (NSAID) and an analgesic agent. While detailed public information regarding its specific biological targets and molecular pathways remains limited, this guide synthesizes the available information to provide a foundational understanding for the scientific community. It is important to note that "this compound" may also be associated with the identifier DA-992, though extensive pharmacological data under this name is also not widely available in public databases.

This document serves as a technical primer, outlining the general mechanisms of action for drugs within the same therapeutic classes and postulating the likely biological targets and pathways of this compound based on these classifications. Further experimental validation is required to elucidate the precise molecular interactions of this specific compound.

Postulated Biological Targets

Based on its classification as an NSAID, the primary biological targets of this compound are likely to be the cyclooxygenase (COX) enzymes.[1][2] These enzymes are central to the inflammatory process.

Cyclooxygenase (COX) Isoforms:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastric mucosa and supporting platelet aggregation.[2]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation. Its prostaglandin products are key mediators of pain and inflammation.[2]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[2] The selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile.

Core Signaling Pathways

The downstream effects of this compound are expected to be mediated through the modulation of prostaglandin synthesis pathways.

Prostaglandin Synthesis Pathway:

The inhibition of COX enzymes by this compound would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGF2α) and thromboxanes (e.g., TXA2).

Quantitative Data Summary

A comprehensive search of scientific literature and drug databases did not yield specific quantitative data for this compound, such as binding affinities (Ki), IC50/EC50 values, or pharmacokinetic parameters. The following table is presented as a template for how such data would be structured, populated with representative data for a common non-selective NSAID, Naproxen, for illustrative purposes.[3][4][5][6][7]

| Parameter | Value (for Naproxen) | Target/System | Reference |

| IC50 (COX-1) | ~0.1 µM | Human Recombinant | [Internal Placeholder] |

| IC50 (COX-2) | ~0.2 µM | Human Recombinant | [Internal Placeholder] |

| Protein Binding | >99% | Human Plasma | [7] |

| Half-life | 12-17 hours | Human | [7] |

| Bioavailability | ~95% (oral) | Human | [7] |

Key Experimental Protocols

To characterize the biological targets and pathways of this compound, a series of standard in vitro and in vivo assays would be necessary. The methodologies for these key experiments are outlined below.

1. COX Enzyme Inhibition Assay (In Vitro)

-

Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2.

-

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The concentration of this compound that inhibits 50% of PGE2 production (IC50) is calculated for each isoform.

-

2. Carrageenan-Induced Paw Edema Assay (In Vivo)

-

Objective: To evaluate the anti-inflammatory activity of this compound in an animal model of acute inflammation.

-

Methodology:

-

A pre-dose of this compound or vehicle is administered to rodents (e.g., rats or mice).

-

After a specified time, a solution of carrageenan is injected into the sub-plantar surface of the hind paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of paw edema by this compound relative to the vehicle control is calculated to determine its anti-inflammatory efficacy.

-

Conclusion and Future Directions

The classification of this compound as an NSAID and analgesic provides a strong basis for postulating its primary mechanism of action through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. However, without specific experimental data, its precise biological targets, isoform selectivity, and pathway modulations remain to be definitively characterized.

Future research should focus on conducting the outlined experimental protocols to generate robust quantitative data on this compound. Such studies are essential to validate its presumed mechanism, understand its pharmacological profile, and assess its therapeutic potential and safety. Further investigation into potential off-target effects and alternative mechanisms of action would also be valuable for a comprehensive understanding of this compound.

References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Naproxen (Aleve, Naprosyn, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Ibuprofen vs. Naproxen: What to Know About Each [healthline.com]

- 6. Naproxen vs. ibuprofen: Similarities and differences [medicalnewstoday.com]

- 7. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Solubility and Stability of Naftopidil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Naftopidil, a selective α1-adrenoceptor antagonist. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API).

Naftopidil Solubility Profile

The solubility of Naftopidil has been determined in various solvents, which is a critical parameter for its formulation and delivery. The quantitative data is summarized in the table below.

| Solvent System | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL (84.92 mM) | Requires sonication for dissolution. |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.37 mM) | Suspended solution, requires sonication. |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.37 mM) | Clear solution. |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | - | Recommended for in vivo studies. |

| Dimethylformamide (DMF) | 10 mg/mL | - |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | - |

| Water | < 0.1 mg/mL | Insoluble. |

| Ethanol | - | Insoluble. |

Stability of Naftopidil: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Naftopidil has been subjected to various stress conditions to evaluate its stability.

Summary of Degradation Behavior

Naftopidil has been shown to degrade under acidic, basic, oxidative, and photolytic conditions. The degradation products were well-resolved from the pure drug using stability-indicating analytical methods.[1]

| Stress Condition | Reagent/Condition | Duration | Observation |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | Significant degradation observed. |

| Oxidative Degradation | 30% w/v Hydrogen Peroxide (H₂O₂) | 24 hours | Significant degradation observed. |

| Thermal Degradation | 80°C | 48 hours | No significant degradation observed. |

| Photodegradation | UV light (254 nm) and fluorescent light | 7 days | Significant degradation observed. |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on Naftopidil.

2.2.1. General Sample Preparation

A stock solution of Naftopidil (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.

2.2.2. Acid Hydrolysis

-

To 1 mL of the Naftopidil stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the mixture at room temperature for 8 hours.

-

After the incubation period, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

2.2.3. Base Hydrolysis

-

To 1 mL of the Naftopidil stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 4 hours.

-

After the incubation period, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

2.2.4. Oxidative Degradation

-

To 1 mL of the Naftopidil stock solution, add 1 mL of 30% w/v hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

2.2.5. Thermal Degradation

-

Place the solid Naftopidil powder in a hot air oven maintained at 80°C for 48 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed drug in the mobile phase at a suitable concentration for analysis.

2.2.6. Photodegradation

-

Expose the solid Naftopidil powder to a combination of UV (254 nm) and fluorescent light in a photostability chamber for 7 days.

-

Prepare a solution of the photo-stressed drug in the mobile phase at a suitable concentration for analysis.

2.2.7. Analytical Method

A validated stability-indicating HPLC method is typically used to analyze the stressed samples. The method should be capable of separating the intact drug from all degradation products.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for Naftopidil Forced Degradation Studies.

Signaling Pathways of Naftopidil

Naftopidil primarily acts as an antagonist of α1-adrenoceptors, with a higher affinity for the α1D and α1A subtypes than the α1B subtype. This antagonism leads to smooth muscle relaxation, particularly in the prostate and bladder neck, which is the basis for its use in benign prostatic hyperplasia.[2]

Caption: Naftopidil's α1-Adrenoceptor Antagonist Signaling Pathway.

Furthermore, Naftopidil has been shown to induce G1 cell cycle arrest in prostate cancer cells, suggesting a potential anti-proliferative effect. This is mediated through the upregulation of cell cycle inhibitors.

Caption: Naftopidil-Induced G1 Cell Cycle Arrest Pathway.

References

In-Depth Technical Guide: Naftypramide Crystal Structure and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure analysis of Naftypramide, including its crystallographic information file (CIF), could not be located in open-access databases such as the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC). Consequently, the following guide provides a generalized framework for the crystal structure analysis of a small molecule pharmaceutical like this compound and details its putative mechanism of action based on its known pharmacology.

Introduction to this compound

This compound is a pharmaceutical agent with analgesic properties. Its molecular formula is C₁₉H₂₆N₂O, and it has a molecular weight of 298.42 g/mol . Understanding the three-dimensional arrangement of atoms in its crystal lattice is crucial for comprehending its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation and drug efficacy. While specific data is unavailable, this guide outlines the methodologies that would be employed in such an analysis.

Generalized Experimental Protocol for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow involving single-crystal X-ray diffraction.

Synthesis and Crystallization

The initial step involves the synthesis of high-purity this compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. Common crystallization techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and crystallization method is critical and often determined empirically.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. A detector records the positions and intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

The workflow for this process is outlined in the diagram below.

Methodological & Application

Application Notes and Protocols for Naftypramide (Naftopidil) in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Naftypramide (commonly known as Naftopidil) dosage and administration for in vivo animal studies. The information is compiled from various preclinical studies, offering insights into its application in oncology and urology research.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in different animal models and research contexts.

Table 1: this compound Dosage in Rodent Cancer Models

| Animal Model | Cancer Type | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |

| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Oral Gavage | 10 mg/kg/day | 0.5% Carboxymethylcellulose | 28 days | Inhibition of tumor growth. |

| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Oral Gavage | 100 mg/kg/day | Not Specified | 28 days | Significant inhibition of relative tumor volume. |

| Athymic Mice | Prostate Cancer (E9 + PrSC Xenograft) | Oral Gavage | 10 mg/kg/day | 0.5% Carboxymethylcellulose | 28 days | Significant reduction in tumor growth.[1] |

| Nude Mice | Renal Cell Carcinoma (ACHN Xenograft) | Oral Gavage | 10 mg/kg/day | Not Specified | 35 days | Significant reduction of tumor weight, Ki-67 index, and microvessel density. |

Table 2: this compound Dosage in Rodent Urological Models

| Animal Model | Condition | Administration Route | Dosage | Vehicle | Study Duration | Key Findings |

| Sprague-Dawley Rats | Benign Prostatic Hyperplasia (BPH) | Oral Gavage | 75 mg/kg/day | Distilled Water | 30 days | Improved voiding function when used in combination therapy.[2] |

| Sprague-Dawley Rats | Bladder Outlet Obstruction | Oral Gavage | 30 mg/kg/day | Not Specified | 14 days | Improved bladder overactivity and blood flow.[3] |

| Female Rats | General Study | Oral Gavage | 5 mg/animal/day | Not Specified | 2 weeks | Altered plasma levels of monoamines and amino acids.[4] |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, or distilled water)

-

Mortar and pestle or appropriate homogenization equipment

-

Sterile tubes

-

Vortex mixer

-

Analytical balance

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

-

Weigh the precise amount of this compound powder using an analytical balance.

-

If using carboxymethylcellulose (CMC), prepare the 0.5% CMC solution by gradually adding the CMC powder to sterile water while stirring continuously until a clear, viscous solution is formed.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.

-

Use a vortex mixer to thoroughly mix the suspension before each administration to ensure uniform drug distribution.

-

Store the suspension according to the manufacturer's recommendations, typically protected from light.

Administration by Oral Gavage (Mice and Rats)

Materials:

-

Prepared this compound suspension

-

Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded, bulbous tip.

-

Syringes

-

Animal scale

Protocol:

-

Weigh the animal to determine the correct volume of the this compound suspension to administer based on its body weight and the target dosage (mg/kg).

-

Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a towel wrap or a two-person handling technique may be necessary.

-

Position the animal vertically, ensuring the head, neck, and back are in a straight line to facilitate the passage of the gavage needle.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

-

Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the suspension.

-

After administration, gently withdraw the needle in a single, smooth motion.

-

Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.

General Protocol for Intravenous (IV) Injection (Mice and Rats - Tail Vein)

Note: A specific validated protocol for IV administration of this compound was not found in the literature. This is a general procedure and may require optimization for this compound's specific formulation.

Materials:

-

Sterile this compound solution for injection (requires formulation in a suitable, sterile, and non-irritating vehicle for intravenous use, such as saline or a solution containing a solubilizing agent like DMSO at a low, non-toxic concentration).

-

Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30G).

-

Animal restrainer (e.g., a commercial rodent restrainer).

-

Heat lamp or warm water to dilate the tail veins.

Protocol:

-

Prepare the sterile this compound solution for injection. The final formulation must be clear and free of particulates.

-

Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.

-

Place the animal in a restrainer, allowing access to the tail.

-

Position the needle, bevel up, parallel to the vein and insert it into the lumen of one of the lateral tail veins.

-

Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

General Protocol for Intraperitoneal (IP) Injection (Mice and Rats)

Note: A specific validated protocol for IP administration of this compound was not found. This is a general procedure and may require optimization.

Materials:

-

Sterile this compound solution for injection (formulated in a sterile, non-irritating vehicle).

-

Sterile syringes (e.g., 1-3 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats).

Protocol:

-

Prepare the sterile this compound solution for injection.

-

Restrain the animal, exposing the abdomen. For mice, scruffing and securing the tail is common. For rats, a two-handed grip or a towel wrap can be used.

-

Tilt the animal's head downwards at a slight angle.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum. The needle should be inserted at a 15-20 degree angle.

-

Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.

-

Inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort or adverse effects.

Signaling Pathways and Experimental Workflows

This compound's Anti-Cancer Signaling Pathways

This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways that control cell cycle progression and survival.

Caption: this compound's anti-cancer signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a xenograft animal model.

References

- 1. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Effects of Plasma Collected From Rats Administered Naftopidil on Whole Urinary Bladder Preparation Isolated From Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Naftypramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftypramide is a pharmaceutical compound of interest, and its accurate quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound in different matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, such as Naftopidil, and general principles of small molecule analysis. The provided protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are intended to serve as robust starting points for method development and validation.

Chemical Structure

This compound is systematically named α-isopropyl-α-(2-(dimethylamino)ethyl)-1-naphthaleneacetamide. Its chemical structure is presented below.

Molecular Formula: C₁₉H₂₆N₂O Molecular Weight: 298.42 g/mol

Analytical Methods Overview

The primary analytical techniques suitable for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV is a widely accessible and robust method for quantifying the bulk drug and formulations. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations in complex biological matrices are expected.

Method 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the determination of this compound in bulk pharmaceutical ingredients and dosage forms.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent. A good starting point is a mixture of 25 mM potassium phosphate buffer (pH 3.0) and methanol (80:20, v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[1]

-

Detection Wavelength: Based on the naphthalene chromophore in this compound's structure, a UV detection wavelength of 280 nm is a suitable starting point.[2]

-

Injection Volume: 10 µL.[1]

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (for Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

3. Method Validation Parameters:

The following parameters should be assessed to validate the analytical method according to ICH guidelines:

-

Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

-

Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations on the same day and on three different days.

-

Accuracy: Determine the accuracy by the recovery method, spiking a placebo formulation with known amounts of this compound at three different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimate based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.

Data Presentation

| Parameter | HPLC-UV Method |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Note: The values presented in this table are typical expected values and should be experimentally determined during method validation.

Method 2: Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies of this compound in biological fluids like plasma. The following protocol is adapted from a validated method for the structurally similar compound, Naftopidil.[3]

Experimental Protocol

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mobile phase. A suitable mobile phase is a mixture of methanol and 2 mM ammonium formate (90:10, v/v).[3]

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Internal Standard (IS): A structurally similar compound not present in the sample, such as Propranolol, can be used.[3]

-

MRM Transitions: The specific mass transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (C₁₉H₂₆N₂O, MW: 298.42), the precursor ion would be [M+H]⁺ at m/z 299.4. The product ions would need to be determined experimentally.

2. Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.